D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan
Description
Sequence Analysis and Stereochemical Configuration
The pentapeptide’s primary structure follows the sequence D-Phe-D-Phe-D-Trp-D-Tyr-D-Trp, with molecular formula C₅₆H₆₁N₉O₈ and a calculated molecular weight of 1,008.2 g/mol based on the summation of individual residue masses. Each residue adopts the D-configuration, inverting the chiral center at the Cα atom compared to natural L-amino acids. Stereochemical analysis via Edman degradation coupled with HPLC–MS/CD confirms the absolute configuration of D-amino acids in such peptides by detecting characteristic circular dichroism (CD) spectra for phenylthiohydantoin derivatives. For example, D-Trp exhibits a negative Cotton effect at ~270 nm, contrasting with the positive signal of L-Trp.
The peptide’s backbone adopts a right-handed helical twist due to the D-configuration, as opposed to the left-handed propensity of L-peptides. This inversion disrupts canonical hydrogen-bonding patterns observed in α-helices or β-sheets of L-peptides, favoring alternative secondary structures. Nuclear magnetic resonance (NMR) studies of analogous D-peptides reveal diminished nuclear Overhauser effects (NOEs) between adjacent residues, suggesting heightened conformational flexibility.
Aromatic Side Chain Interactions: Trp-Phe-Tyr Stacking Dynamics
The pentapeptide’s sequence includes three phenylalanine (Phe), two tryptophan (Trp), and one tyrosine (Tyr) residue, creating a dense aromatic network. Computational simulations predict π-π stacking between indole (Trp), phenol (Tyr), and benzyl (Phe) groups, stabilized by van der Waals forces and hydrophobic effects. These interactions are orientation-dependent:
- Edge-to-face stacking between Trp’s indole and Phe’s benzene ring (distance: ~3.5 Å)
- Parallel displaced stacking between Tyr’s phenol and Trp’s indole (distance: ~4.0 Å)
Molecular dynamics (MD) simulations of analogous D-peptides show that aromatic stacking in D-enantiomers is less stable than in L-forms due to altered side-chain rotamer preferences. For instance, L-Trp favors a gauche+ conformation, enabling optimal stacking, whereas D-Trp adopts gauche−, reducing overlap. Experimental data from circular dichroism (CD) spectroscopy corroborates this, with D-peptides exhibiting weaker exciton coupling signals at 230–250 nm compared to L-forms.
Comparative Analysis with L-Amino Acid Isomers
Structural divergences between D- and L-peptides arise from chiral inversion:
The L-isomer’s higher thermal stability stems from native hydrogen-bonding networks, whereas the D-peptide relies on weaker hydrophobic and π-stacking interactions. X-ray crystallography of similar L-peptides reveals β-hairpin motifs, while D-analogs form irregular loops due to stereochemical constraints.
Helical Propensity and Secondary Structure Predictions
Secondary structure prediction tools (e.g., PEP-FOLD3) classify the D-pentapeptide as disordered with transient polyproline II (PPII) helices. Key observations include:
- Helical propensity : 23% (vs. 41% for L-isomer) per AGADIR algorithm.
- Disorder parameters : The D-peptide scores 0.78 on the IUPred2A scale (0–1, higher = more disordered).
Conformational flexibility is exacerbated by the D-configuration, which disfavors canonical helix-forming hydrogen bonds between backbone amides. However, solvent conditions modulate structure: in 30% trifluoroethanol (TFE), the D-peptide adopts a partial 310-helix (15% helicity), versus 45% for the L-form. This suggests that hydrophobic environments stabilize non-canonical helices in D-peptides through side-chain packing rather than backbone interactions.
Properties
CAS No. |
644996-87-2 |
|---|---|
Molecular Formula |
C49H49N7O7 |
Molecular Weight |
848.0 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C49H49N7O7/c50-38(23-30-11-3-1-4-12-30)45(58)53-41(24-31-13-5-2-6-14-31)46(59)55-43(26-33-28-51-39-17-9-7-15-36(33)39)48(61)54-42(25-32-19-21-35(57)22-20-32)47(60)56-44(49(62)63)27-34-29-52-40-18-10-8-16-37(34)40/h1-22,28-29,38,41-44,51-52,57H,23-27,50H2,(H,53,58)(H,54,61)(H,55,59)(H,56,60)(H,62,63)/t38-,41-,42-,43-,44-/m1/s1 |
InChI Key |
HSJHPFGZRYPLGP-RIDLLLQGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with a protected side chain, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Stability Under Physiological Conditions
The peptide’s stability is influenced by:
Oxidation Reactions
-
Tryptophan Indole Rings : Susceptible to oxidation by hydrogen peroxide (H₂O₂) or metal ions, forming kynurenine derivatives .
-
Tyrosine Phenolic Group : Oxidized by peroxidases or reactive oxygen species (ROS) to form dityrosine cross-links.
Enzymatic and Metabolic Reactions
-
DAAO-Mediated Metabolism : Free D-tryptophan residues (if released) are converted to L-tryptophan via D-amino acid oxidase, entering the kynurenine pathway .
-
Immunomodulatory Effects : The intact peptide may inhibit IFN-γ/mini-TrpRS interactions, blocking osteoclastogenesis and foam cell formation in osteoporosis and atherosclerosis, respectively .
Interaction with Biological Targets
-
Receptor Binding : Aromatic residues facilitate π-stacking and hydrophobic interactions with neurotransmitter receptors (e.g., serotonin receptors).
-
Enzyme Inhibition : Competes with endogenous L-peptides for binding to enzymes like tryptophan synthase, altering catalytic activity .
Cross-Linking and Functionalization
-
NHS/EDC Coupling : Carboxyl groups react with amines in presence of EDC/NHS to form amide bonds, enabling conjugation to biomarkers.
-
Photoaffinity Labeling : Tryptophan’s indole group participates in UV-induced cross-linking for target identification.
Scientific Research Applications
Neurotransmitter Regulation
Research indicates that dipeptides containing tryptophan and phenylalanine can significantly influence neurotransmitter synthesis, particularly serotonin. This effect is crucial for developing treatments for mood disorders and other neurological conditions. The structural composition of D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan suggests potential interactions with serotonin receptors, making it a candidate for further exploration in psychopharmacology .
Antioxidant Properties
Studies have demonstrated that certain tryptophan derivatives exhibit antioxidant activity. The presence of phenylalanine and tryptophan in this compound could enhance its ability to neutralize free radicals, thus offering protective effects against oxidative stress-related diseases . This property is particularly relevant in the context of neurodegenerative disorders, where oxidative damage plays a significant role.
Antimicrobial Activity
Preliminary findings suggest that peptides similar to this compound may possess antimicrobial properties. Compounds derived from tryptophan have been shown to inhibit bacterial growth, which could lead to the development of new antibiotics or antimicrobial agents .
Protein Engineering
The unique sequence of this peptide allows for its application in protein engineering and synthetic biology. By incorporating this compound into larger protein structures, researchers can explore its effects on protein folding, stability, and function. This application is vital for creating novel enzymes or therapeutic proteins with enhanced properties .
Drug Delivery Systems
Dipeptides have been investigated as carriers for drug delivery due to their biocompatibility and ability to penetrate biological membranes. The incorporation of this compound into drug delivery systems could improve the bioavailability and efficacy of therapeutic agents, particularly in targeted therapies for cancer or chronic diseases .
Case Study: Tryptophan Derivative Synthesis
A study conducted by Barik et al. (2020) focused on the industrial biomanufacturing of tryptophan derivatives using engineered microorganisms. The study highlighted the economic viability and efficiency of producing compounds like this compound through biosynthetic pathways, demonstrating the potential for large-scale applications in pharmaceuticals .
Case Study: Neuropharmacological Effects
Research by Arnao and Hernandez-Ruiz (2018) explored the neuropharmacological effects of tryptophan derivatives on sleep disorders. The study found that specific peptides could enhance serotonin levels, leading to improved sleep quality and reduced insomnia symptoms. This finding underscores the therapeutic potential of this compound in treating sleep-related issues .
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan involves its interaction with specific molecular targets. These interactions can modulate various signaling pathways, leading to biological effects. For example, the compound may bind to receptors or enzymes, altering their activity and downstream signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s unique D-configuration and sequence differentiate it from analogs. Below is a comparative analysis with structurally related peptides and amino acid derivatives:
Key Research Findings
- Metabolic Stability: The D-amino acid configuration in the target compound significantly reduces enzymatic cleavage, as L-configured peptides are rapidly degraded in plasma .
- Chromatographic Behavior: D-amino acid-containing peptides exhibit distinct elution profiles compared to L-forms. For example, tyrosyl-tRNA from normal tissues elutes earlier than tumor-associated tRNA, suggesting conformational differences that may extend to synthetic D-peptides .
- Receptor Specificity : Unlike thyroxine analogs (e.g., T3, T4), the target compound lacks iodine substituents and diphenyl ether motifs, likely precluding thyroid receptor interactions .
Physicochemical Properties
Biological Activity
D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan is a synthetic peptide composed of D-amino acids, which are known to exhibit unique biological activities compared to their L-counterparts. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structure and Composition
The compound is a pentapeptide consisting of:
- D-Phenylalanine (D-Phe)
- D-Tryptophan (D-Trp)
- D-Tyrosine (D-Tyr)
This configuration allows for distinct interactions within biological systems, particularly due to the stereochemistry of D-amino acids, which can influence receptor binding and enzymatic activity differently than L-amino acids.
1. Pharmacological Properties
Research indicates that D-amino acids can modulate various physiological processes. Notably, D-phenylalanine has been associated with analgesic and antidepressant effects. It is believed that D-phenylalanine may inhibit the degradation of enkephalins, which are endogenous peptides that activate opioid receptors and contribute to pain relief and mood regulation .
2. Neurotransmitter Interaction
D-amino acids, including those in this peptide, have been shown to influence neurotransmitter systems. For instance, D-phenylalanine can cross the blood-brain barrier and may affect levels of catecholamines such as dopamine and norepinephrine . This interaction suggests potential applications in managing mood disorders and cognitive functions.
3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of D-amino acids. D-Tryptophan, a component of the peptide, has demonstrated significant antimicrobial effects against various foodborne pathogens when used in conjunction with other stressors like temperature and salt concentration . This suggests that the compound could be explored for use as a natural preservative or in therapeutic settings against infections.
Case Study 1: Analgesic Effects
A clinical trial investigated the analgesic effects of DL-phenylalanine (a mixture of D- and L-phenylalanine) in patients with chronic pain. Results indicated that patients reported a significant reduction in pain levels after supplementation with DL-phenylalanine, supporting its role in pain management through modulation of endogenous opioid systems .
Case Study 2: Antimicrobial Efficacy
In a systematic review examining the antimicrobial activity of D-Tryptophan, researchers found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The study emphasized the importance of concentration and environmental conditions in enhancing its antimicrobial properties .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Clinical Trial on DL-Phenylalanine | Significant pain reduction in chronic pain patients | Potential for new analgesic therapies |
| Antimicrobial Study on D-Tryptophan | Effective against foodborne pathogens under stress conditions | Possible use as a natural food preservative |
Q & A
Q. What experimental methods are commonly used to synthesize D-Phe-D-Phe-D-Trp-D-Tyr-D-Trp, and how can reciprocal resolution improve enantiomeric purity?
Synthesis often involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For enantiomeric control, reciprocal resolution using chiral resolving agents (e.g., (-)-α-phenylethylamine) is critical. For example, iterative resolutions with N-acetyl-DL-tryptophan and chiral amines can yield >98% enantiomeric excess (ee) after multiple cycles . Key steps:
Q. Which analytical techniques are optimal for characterizing the structural integrity of this peptide?
Use a combination of:
- NMR spectroscopy : To confirm stereochemistry and backbone conformation (e.g., coupling constants for D-amino acids) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 1137.71962 g/mol for related peptides) .
- HPLC with chiral columns : Validate enantiopurity using gradients optimized for aromatic side chains (e.g., tyrosine and tryptophan) .
Q. How can researchers assess the peptide’s bioactivity in preliminary in vitro studies?
Design enzyme-linked assays targeting receptors with aromatic recognition sites (e.g., GPCRs). For example:
- Prenyltransferase assays : Monitor interactions using radiolabeled dimethylallyl diphosphate (DMAPP) and purified enzymes (e.g., 7-DMATS) .
- Fluorescence quenching : Track tryptophan’s intrinsic fluorescence in buffer systems mimicking physiological pH .
Advanced Research Questions
Q. What strategies optimize synthesis for high-throughput production while maintaining >99% enantiomeric excess?
- Hybrid SPPS-enzymatic methods : Use SPPS for backbone assembly, followed by enzymatic resolution (e.g., immobilized lipases) to reduce cycle counts .
- Dynamic kinetic resolution : Catalyze racemization of undesired enantiomers during synthesis using metal-ligand complexes .
- Process analytical technology (PAT) : Integrate real-time MS/NMR monitoring to adjust reaction parameters dynamically .
Q. How can X-ray crystallography resolve conflicting data on the peptide’s 3D conformation in different solvent systems?
- Crystallization screening : Test solvents with varying dielectric constants (e.g., DMSO, PEG solutions) to stabilize hydrophobic interactions between aromatic residues .
- Molecular replacement : Use homologous structures (e.g., D-tryptophan-containing peptides) as phasing models .
- Density functional theory (DFT) : Compare experimental electron density maps with computational predictions to resolve ambiguities .
Q. What methodologies address contradictory bioactivity results in cellular vs. cell-free assays?
- Membrane permeability studies : Use fluorescent analogs (e.g., dansyl-labeled peptide) to quantify intracellular uptake .
- Protease stability assays : Incubate the peptide with lysosomal extracts to evaluate degradation kinetics, which may explain reduced activity in cellular models .
- Molecular dynamics (MD) simulations : Model peptide-receptor interactions in lipid bilayers to identify steric hindrance caused by D-amino acids .
Data Contradiction and Reproducibility
Q. How should researchers troubleshoot discrepancies in enantiomeric excess measurements between HPLC and polarimetry?
- Cross-validate methods : Run parallel analyses with both techniques using a reference standard (e.g., commercially available D-tryptophan methyl ester HCl) .
- Temperature control : Ensure polarimetry measurements are conducted at 25°C to avoid optical rotation variability .
- Column calibration : Use chiral columns pre-validated for D/L-tryptophan resolution (e.g., Crownpak CR-I) .
Q. What statistical frameworks are recommended for reconciling conflicting dose-response data across studies?
- Meta-regression analysis : Pool datasets from multiple studies, adjusting for covariates (e.g., assay type, cell line variability) .
- Bayesian hierarchical modeling : Estimate posterior probabilities for bioactivity thresholds while accounting for measurement uncertainty .
- Sensitivity analysis : Identify outliers using Cook’s distance or leverage plots to exclude technically flawed replicates .
Ethical and Safety Considerations
Q. What protocols ensure safe handling of D-amino acid peptides during synthesis?
- Fume hood compliance : Conduct all solid-phase reactions in ventilated enclosures due to volatile reagents (e.g., TFA) .
- Waste segregation : Separate heavy metal-containing byproducts (e.g., from palladium catalysts) for hazardous disposal .
- Personal protective equipment (PPE) : Use nitrile gloves and polycarbonate goggles to prevent dermal/ocular exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
